molecular formula C17H25I B6212260 1-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane CAS No. 2742659-14-7

1-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane

Cat. No.: B6212260
CAS No.: 2742659-14-7
M. Wt: 356.3
InChI Key:
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Description

1-(2-{3-iodobicyclo[111]pentan-1-yl}ethyl)adamantane is a complex organic compound characterized by its unique structure, which includes an adamantane core and a bicyclo[111]pentane moiety with an iodine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Moiety: This step often involves the cyclization of suitable precursors under specific conditions to form the bicyclo[1.1.1]pentane structure.

    Introduction of the Iodine Substituent: The iodine atom is introduced through halogenation reactions, often using reagents like iodine or iodine monochloride.

    Attachment to the Adamantane Core: The final step involves coupling the bicyclo[1.1.1]pentane moiety with the adamantane core, typically through a series of substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine substituent can be replaced with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

1-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as high stability and specific electronic characteristics.

    Chemical Biology: The compound can serve as a probe or a building block in the study of biological systems and processes.

Mechanism of Action

The mechanism of action of 1-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 1-(2-{3-bromobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane
  • 1-(2-{3-chlorobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane
  • 1-(2-{3-fluorobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane

Comparison: 1-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane is unique due to the presence of the iodine substituent, which can influence its reactivity and interactions. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative may exhibit different chemical and biological properties due to the larger atomic size and different electronic characteristics of iodine.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane involves the reaction of 1-adamantanol with 3-iodobicyclo[1.1.1]pentane in the presence of a strong acid catalyst to form 1-(3-iodobicyclo[1.1.1]pentan-1-yl)adamantane. This intermediate is then reacted with ethylene oxide in the presence of a base catalyst to form the final product.", "Starting Materials": [ "1-adamantanol", "3-iodobicyclo[1.1.1]pentane", "strong acid catalyst", "ethylene oxide", "base catalyst" ], "Reaction": [ "Step 1: 1-adamantanol is reacted with 3-iodobicyclo[1.1.1]pentane in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to form 1-(3-iodobicyclo[1.1.1]pentan-1-yl)adamantane.", "Step 2: The intermediate 1-(3-iodobicyclo[1.1.1]pentan-1-yl)adamantane is then reacted with ethylene oxide in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, at elevated temperatures to form the final product, 1-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane." ] }

CAS No.

2742659-14-7

Molecular Formula

C17H25I

Molecular Weight

356.3

Purity

95

Origin of Product

United States

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